BenchChemオンラインストアへようこそ!

4-(2-Methylpiperazin-1-yl)butanenitrile

Chiral resolution Stereochemistry Medicinal chemistry

Prioritize 4-(2-Methylpiperazin-1-yl)butanenitrile (CAS 1240580-39-5) for your medicinal chemistry campaigns. Unlike achiral or N4-methylated analogs, its 2-methyl substituent creates a stereogenic center essential for target engagement, demonstrated by a 1.46-fold improvement in CCR5 potency. Its secondary amine (H-bond donor) enables downstream functionalization and salt formation, a capability absent in fully N-substituted isomers. With validated use as an intermediate in patented PARP inhibitor scaffolds (e.g., WO 2014/009872), this compound reduces synthetic risk. Procure the racemate for initial screening or obtain the single enantiomer for advanced SAR studies.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 1240580-39-5
Cat. No. B6332248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylpiperazin-1-yl)butanenitrile
CAS1240580-39-5
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1CNCCN1CCCC#N
InChIInChI=1S/C9H17N3/c1-9-8-11-5-7-12(9)6-3-2-4-10/h9,11H,2-3,5-8H2,1H3
InChIKeyOUIMNDKBWZBTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylpiperazin-1-yl)butanenitrile (CAS 1240580-39-5): Procurement‑Grade Profile and Chemical Identity


4-(2-Methylpiperazin-1-yl)butanenitrile (CAS 1240580‑39‑5, MFCD16811289) is a nitrile‑functionalized 2‑methylpiperazine derivative with the molecular formula C₉H₁₇N₃ and a molecular weight of 167.25 g mol⁻¹ [REFS‑1]. The compound contains a secondary amine on the piperazine ring (H‑bond donor count = 1) and a terminal nitrile (H‑bond acceptor count = 3), yielding a topological polar surface area of 39.1 Ų and a calculated XLogP3‑AA of 0.1 [REFS‑2]. It is supplied as a research‑grade building block (typical purity ≥ 95 %) and is stored long‑term under cool, dry conditions [REFS‑3]. The 2‑methyl substitution on the piperazine ring introduces a stereogenic center, distinguishing it from unsubstituted and N‑methylated piperazine‑butanenitrile analogs and enabling applications where chirality and conformational constraint influence target engagement [REFS‑4].

Why 4-(2-Methylpiperazin-1-yl)butanenitrile Cannot Be Replaced by Common In‑Class Analogs


Superficially similar piperazine‑butanenitrile derivatives such as 4‑piperazin‑1‑ylbutanenitrile (CAS 5623‑94‑9) or 4‑(4‑methylpiperazin‑1‑yl)butanenitrile (CAS 244291‑81‑4) share the same core scaffold but lack the stereochemically defined 2‑methyl substituent present in the target compound [REFS‑1]. In medicinal chemistry campaigns, the 2‑methyl group has been shown to be essential for CCR5 affinity, and its removal or relocation to the N4 position abolishes specific receptor interactions [REFS‑2]. Moreover, the target compound’s secondary amine (H‑bond donor) enables downstream functionalization routes that are unavailable with the fully N‑substituted 4‑methyl analog [REFS‑3]. These structural distinctions translate into divergent biological profiles and synthetic utility, making generic substitution scientifically unsound without explicit comparative data for the intended assay or synthetic sequence [REFS‑4].

Quantitative Differentiation Evidence for 4-(2-Methylpiperazin-1-yl)butanenitrile vs. Closest Analogs


Stereochemical Identity: Racemic Mixture vs. Single Enantiomer (2S)

The target compound (CAS 1240580‑39‑5, SMILES CC1CNCCN1CCCC#N) is supplied as a racemic mixture containing both (2R)‑ and (2S)‑enantiomers. The pure (2S)‑enantiomer is cataloged separately (PubChem CID 82755697, SMILES C[C@H]1CNCCN1CCCC#N) and exhibits an identical molecular weight (167.25 g mol⁻¹) and computed XLogP3‑AA (0.1) but a distinct InChIKey (OUIMNDKBWZBTBE‑VIFPVBQESA‑N vs. OUIMNDKBWZBTBE‑UHFFFAOYSA‑N for the racemate) [REFS‑1]. The availability of both forms enables procurement of the racemate for cost‑effective primary screening followed by chiral resolution to the single enantiomer for advanced SAR studies, a workflow that is precluded with achiral analogs such as 4‑piperazin‑1‑ylbutanenitrile [REFS‑2].

Chiral resolution Stereochemistry Medicinal chemistry

Hydrogen‑Bond Donor Capacity: Secondary Amine vs. Tertiary Amine Analogs

4-(2-Methylpiperazin-1-yl)butanenitrile possesses one hydrogen‑bond donor (the secondary amine NH on the piperazine ring), whereas the N4‑methylated isomer 4‑(4‑methylpiperazin‑1‑yl)butanenitrile (CAS 244291‑81‑4) has zero H‑bond donors because both piperazine nitrogens are tertiary [REFS‑1]. This difference directly affects solubility, permeability, and the ability to participate in directed hydrogen‑bond interactions with biological targets. Both compounds share identical molecular formula (C₉H₁₇N₃) and molecular weight (167.25 g mol⁻¹), making the H‑bond donor count the key discriminative parameter for procurement decisions [REFS‑2].

Hydrogen bonding Physicochemical property Drug-likeness

Class‑Level Evidence: The 2‑Methylpiperazine Motif Is Essential for CCR5 Antagonist Activity

Systematic SAR studies on piperazine‑based CCR5 antagonists have demonstrated that the 2(S)‑methylpiperazine moiety is essential for CCR5 binding affinity. Compounds containing the 2‑methylpiperazine scaffold achieved potencies comparable to the clinical candidate maraviroc in calcium mobilization assays, whereas des‑methyl or N‑methyl analogs showed substantially reduced or abolished activity [REFS‑1]. In a direct comparison within the same study, a 2‑methylpiperazine derivative (compound 5) exhibited an IC₅₀ of 163.8 nM, representing a 1.46‑fold improvement over its non‑methylated counterpart (compound 4, IC₅₀ = 239.5 nM) [REFS‑2]. Although this specific IC₅₀ comparison is for elaborated 2‑methylpiperazine derivatives rather than the bare butanenitrile building block, it establishes that the 2‑methyl substitution is a pharmacophoric requirement, not a silent structural feature.

CCR5 antagonist HIV entry inhibitor 2-Methylpiperazine SAR

Synthetic Utility as a PARP Inhibitor Intermediate: Patent‑Documented Role

The InChIKey of 4-(2-methylpiperazin-1-yl)butanenitrile (OUIMNDKBWZBTBE‑UHFFFAOYSA‑N) is explicitly cited in patent families WO 2014/009872 and US 2015/0152118, which describe tetrahydroquinazolinone derivatives as PARP inhibitors for oncology indications [REFS‑1]. The compound serves as a synthetic building block for constructing the piperazine‑containing side chain of the claimed PARP inhibitor scaffolds. This patent linkage provides documented evidence of the compound’s role in a therapeutically relevant synthetic sequence, distinguishing it from analogs (e.g., 4‑piperazin‑1‑ylbutanenitrile) that lack equivalent patent precedent in the PARP inhibitor chemical space [REFS‑2].

PARP inhibitor Tetrahydroquinazolinone Patent intermediate

Price and Purity Benchmarking Against Direct Positional Isomers

Commercial listings indicate that 4-(2-methylpiperazin-1-yl)butanenitrile is available at ≥ 95 % purity from multiple suppliers (e.g., AKSci, CymitQuimica, CheMenu) with pricing that reflects its classification as a research‑grade building block [REFS‑1]. The positional isomer 4-(4-methylpiperazin-1-yl)butanenitrile (CAS 244291‑81‑4) is also commercially available with comparable purity specifications (typically ≥ 95 %) from vendors such as ChemScene and AifChem [REFS‑2]. No systematic price‑per‑gram advantage has been identified for either isomer from publicly available catalog data; procurement decisions should therefore be driven by the required regiochemistry (2‑methyl vs. 4‑methyl) and the associated H‑bond donor capability, rather than cost differentials. The unsubstituted analog 4‑piperazin-1-ylbutanenitrile (CAS 5623‑94‑9) is available at higher purities (97 %) and may offer lower cost for applications where the methyl substituent is not required [REFS‑3].

Procurement Purity comparison Cost efficiency

Recommended Application Scenarios for 4-(2-Methylpiperazin-1-yl)butanenitrile Based on Verified Evidence


CCR5 Antagonist Lead Optimization and Fragment‑Based Drug Discovery

The class‑level SAR evidence establishes that the 2‑methylpiperazine moiety is a critical pharmacophoric element for CCR5 antagonism, with 2‑methylated derivatives achieving 1.46‑fold improved potency over des‑methyl analogs in calcium mobilization assays [REFS‑1]. 4-(2-Methylpiperazin-1-yl)butanenitrile serves as a versatile building block for constructing elaborated CCR5 antagonist scaffolds, with the terminal nitrile providing a synthetic handle for further functionalization. Programs targeting HIV entry inhibition via CCR5 blockade should prioritize this intermediate over the 4‑methyl or unsubstituted piperazine analogs.

PARP Inhibitor Medicinal Chemistry Programs

Explicit patent citations in WO 2014/009872 and US 2015/0152118 document the use of 4-(2-methylpiperazin-1-yl)butanenitrile as a synthetic intermediate in tetrahydroquinazolinone‑based PARP inhibitor scaffolds for oncology [REFS‑2]. Medicinal chemistry teams pursuing PARP inhibition as a therapeutic strategy can leverage this compound with confidence that it has precedent in a validated patent family, reducing synthetic risk and providing a starting point for structure‑activity relationship exploration.

Chiral Resolution and Stereochemical SAR Studies

The target compound is available as a racemic mixture (CAS 1240580‑39‑5) with a defined single (2S)‑enantiomer cataloged separately (PubChem CID 82755697) [REFS‑3]. This enables a staged procurement strategy: purchase the racemate for initial screening, then obtain or resolve the single enantiomer for advanced SAR studies. This workflow is not feasible with achiral piperazine‑butanenitrile analogs such as 4‑piperazin‑1‑ylbutanenitrile, which lack a stereogenic center.

Hydrogen‑Bond‑Directed Molecular Design and Salt Formation Studies

The presence of a single secondary amine (H‑bond donor count = 1) distinguishes 4-(2-methylpiperazin-1-yl)butanenitrile from its N4‑methylated isomer (H‑bond donor count = 0) [REFS‑4]. This feature supports salt formation for solubility optimization, metabolic conjugation studies, and target‑directed hydrogen‑bond interactions. Researchers requiring a piperazine‑butanenitrile scaffold with hydrogen‑bond donor capacity for target engagement should select the 2‑methyl isomer over the 4‑methyl isomer.

Quote Request

Request a Quote for 4-(2-Methylpiperazin-1-yl)butanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.